molecular formula C15H14BrNO3 B386842 4-bromo-N-(2,4-dimethoxyphenyl)benzamide CAS No. 325471-68-9

4-bromo-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B386842
CAS No.: 325471-68-9
M. Wt: 336.18g/mol
InChI Key: OIVFDOPNUZCBER-UHFFFAOYSA-N
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Description

4-bromo-N-(2,4-dimethoxyphenyl)benzamide is a brominated benzamide derivative with the molecular formula C17H18BrNO3 and a molecular weight of approximately 372.24 g/mol . This compound is part of a broader class of benzamide molecules that are frequently utilized as key building blocks and intermediates in chemical synthesis and pharmaceutical research . Researchers value this family of compounds for their potential in developing pharmacologically active molecules; for instance, structurally related bromo-benzamide compounds have been identified in early-stage research for their interaction with bacterial enzyme targets such as FabZ, suggesting a potential pathway for antimicrobial development . The presence of both bromo and dimethoxyphenyl substituents on the benzamide core structure makes it a versatile scaffold for further synthetic modification and structure-activity relationship (SAR) studies. As a specialist chemical, it is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(2,4-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-12-7-8-13(14(9-12)20-2)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVFDOPNUZCBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-bromo-N-(2,4-dimethoxyphenyl)benzamide and its Analogues

The primary and most well-established method for synthesizing this compound is through amide coupling, a fundamental reaction in organic chemistry. This involves the formation of an amide bond between a carboxylic acid derivative and an amine.

Amide Coupling Reaction Strategies

The most direct route for the synthesis of the title compound and its analogues is the acylation of an aniline (B41778) derivative with an activated carboxylic acid, typically an acyl chloride. researchgate.net This reaction involves the nucleophilic attack of the amine nitrogen of 2,4-dimethoxyaniline on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The general principle of amide coupling relies on activating the carboxylic acid to facilitate the reaction with the amine. researchgate.net

For structurally similar compounds, such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide and 4-bromo-N-(2-nitrophenyl)benzamide, the synthesis is achieved by reacting 4-bromobenzoyl chloride with the corresponding substituted aniline. nih.govnih.gov This highlights the robustness of the Schotten-Baumann reaction conditions or modifications thereof for generating N-aryl benzamides. The reaction typically proceeds by mixing the two precursors in a suitable solvent, often with a base to neutralize the hydrochloric acid byproduct.

Precursor Chemistry and Reaction Condition Optimization

The successful synthesis of this compound is contingent on the availability and purity of its precursors: 4-bromobenzoyl chloride and 2,4-dimethoxyaniline.

Precursor Synthesis:

4-Bromobenzoyl chloride : This key intermediate is commonly prepared from 4-bromobenzoic acid. A standard method involves refluxing the carboxylic acid with thionyl chloride (SOCl₂), which converts the carboxylic acid into the more reactive acyl chloride. nih.gov

2,4-Dimethoxyaniline : A common synthesis route for this precursor involves the reduction of the corresponding nitro compound, 2,4-dimethoxynitrobenzene. One patented method utilizes hydrazine hydrate as the reducing agent in the presence of ferric chloride as a catalyst and activated carbon as a carrier, in an ethanol solvent. google.com This process achieves high yield and purity. google.com

Reaction Condition Optimization: The efficiency of the amide coupling reaction is influenced by several factors, including the choice of solvent, reaction temperature, and duration. Dichloromethane (DCM) is a frequently used organic solvent due to its ability to dissolve the reactants while remaining relatively inert. Other solvents reported for analogous syntheses include anhydrous acetone and acetonitrile. nih.govnih.gov

The reaction is often carried out at reflux temperature to ensure completion. For instance, the synthesis of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide was achieved by refluxing the reactants in anhydrous acetone for four hours. nih.gov In another case, reacting 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile required a reflux period of just one hour. nih.gov Optimization involves balancing reaction rate with the potential for side reactions, with some procedures recommending low temperatures to manage the exothermic nature of the acylation.

Table 1: Comparison of Reaction Conditions for Synthesis of Analogous N-Aryl Benzamides
Amine PrecursorSolventReaction TimeConditionsReference
4-methoxy-2-nitroanilineAnhydrous Acetone4 hoursReflux nih.gov
2-nitroanilineAcetonitrile1 hourReflux nih.gov

Exploration of Novel Synthetic Approaches for Advanced Analogues and Scaffolds

Beyond traditional amide coupling, researchers are exploring alternative synthetic routes to generate advanced analogues and complex molecular scaffolds based on the benzamide (B126) structure. These methods often provide advantages in terms of efficiency, substrate scope, or environmental impact.

One such approach is the Ritter Amidation reaction, which has been applied to the synthesis of 4-bromo-N-(4-methylbenzyl)benzamide. This method involves reacting an alcohol with a nitrile under solvent-free conditions, heated to 80°C with a reusable magnetic nanoparticle-based catalyst. chemicalbook.com This "green chemistry" approach offers a pathway to amides that avoids the use of acyl chlorides or other activating agents. chemicalbook.com

For the creation of advanced analogues, multi-step synthetic sequences are often employed. For example, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives involves an initial Ullmann coupling reaction to form a diaryl ether linkage, followed by amination to install the amide functionality. mdpi.com This strategy allows for the construction of more complex scaffolds that cannot be accessed through direct amide coupling.

Strategies for Derivatization and Functional Group Interconversions

The this compound scaffold contains two key sites for further chemical modification: the C-Br bond on the benzoyl ring and the amide linkage itself. These sites allow for extensive derivatization to explore structure-activity relationships or develop new materials.

The bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent example, where the 4-bromo-benzamide core is reacted with various aryl boronic acids in the presence of a Pd(0) catalyst. researchgate.net This reaction effectively replaces the bromine atom with a new aryl group, enabling the synthesis of a diverse library of 4-aryl-N-arylbenzamide analogues. researchgate.net This method is crucial for building molecular complexity from the relatively simple brominated precursor.

Table 2: Suzuki-Miyaura Cross-Coupling for Analogue Synthesis
Starting MaterialCoupling PartnerCatalystProduct ClassReference
(S)‐4‐bromo‐N‐(1‐phenylethyl)benzamideAryl Boronic AcidsPd(PPh₃)₄(S)‐4‐aryl‐N‐(1‐phenylethyl)benzamide analogues researchgate.net

Functional group interconversion of the amide moiety itself provides another route to novel derivatives. The benzamide can be converted into a corresponding imidoyl chloride by treatment with reagents like thionyl chloride or phosphorus pentachloride. nih.govnih.gov This reactive intermediate can then be subjected to further reactions. For instance, reacting the imidoyl chloride with hydroxylamine yields N-substituted hydroxyamidines, also known as amidoximes. nih.gov Similarly, reaction with an amine can produce amidine derivatives. nih.gov These transformations fundamentally alter the core structure, providing access to different classes of compounds with potentially new chemical and biological properties.

Structural Characterization and Molecular Conformation

Advanced Spectroscopic and Crystallographic Analyses

Modern analytical methods provide a comprehensive picture of both the electronic and spatial arrangement of atoms within the molecule.

While specific experimental NMR and mass spectrometry data for 4-bromo-N-(2,4-dimethoxyphenyl)benzamide are not widely published, the expected spectroscopic characteristics can be inferred from its constituent parts and data from analogous compounds.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-bromobenzoyl and 2,4-dimethoxyphenyl moieties. The protons on the dimethoxyphenyl ring would be influenced by the electron-donating methoxy (B1213986) groups, likely shifting their signals upfield compared to the protons on the brominated ring. The amide proton (N-H) would typically appear as a broad singlet. The two methoxy groups (-OCH₃) would each produce a singlet, likely with different chemical shifts due to their different electronic environments.

¹³C NMR: The carbon NMR spectrum would complement the proton data, with distinct signals for each of the carbon atoms in the aromatic rings, the carbonyl group (C=O) of the amide, and the methoxy groups. The carbon attached to the bromine atom would show a characteristic chemical shift. Information from related compounds like 4-bromo-N,N-dimethylbenzamide and 4-bromobenzamide (B181206) can provide reference points for these expected values. nih.govnih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula, C₁₅H₁₄BrNO₃. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Fragmentation patterns would likely involve the cleavage of the amide bond, providing further structural evidence.

Table 1: Selected Dihedral Angles in Related Benzamide (B126) Structures

Compound NameDihedral Angle between Aromatic Rings (°)Reference
4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide2.90 nih.gov
4-bromo-N-(2-hydroxyphenyl)benzamide80.7 nist.gov
4-bromo-N-(2-nitrophenyl)benzamide16.78 and 18.87 (two molecules in asymmetric unit) nih.gov

A common feature in N-arylbenzamides with a substituent at the ortho position of the aniline (B41778) ring is the formation of an intramolecular hydrogen bond. This bond typically occurs between the amide proton (N-H) and an acceptor atom (like oxygen) on the ortho substituent. In the case of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, an intramolecular N-H···O hydrogen bond is observed, which results in the formation of a stable six-membered ring motif known as an S(6) ring. nih.gov Given the presence of a methoxy group at the 2-position of the N-phenyl ring in this compound, a similar intramolecular N-H···O hydrogen bond is highly probable, which would significantly influence its conformation.

The way molecules are arranged in a crystal lattice is governed by a network of intermolecular interactions. In related bromo-substituted benzamides, several types of weak interactions play a crucial role in stabilizing the crystal structure.

C-H···O and C-H···Br Interactions: In the crystal structure of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked into chains by weak C-H···O and C-H···Br interactions. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice.

It is highly likely that the crystal packing of this compound is also directed by a combination of these hydrogen bonds and halogen interactions.

X-ray Crystallography for Solid-State Structure Elucidation

Conformational Analysis in Solution and Solid States

The conformation of a molecule can differ between its solid and solution states. In the solid state, the conformation is fixed and influenced by the forces of crystal packing. The expected intramolecular hydrogen bond in this compound would impose a degree of rigidity on the molecule even in the solid form.

In solution, the molecule is expected to have greater conformational freedom. While the intramolecular hydrogen bond may persist in non-polar solvents, it could be disrupted in polar, hydrogen-bond-accepting solvents. This would allow for free rotation around the N-C(aryl) and C(O)-C(aryl) single bonds, leading to a dynamic equilibrium of different conformers. Detailed NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, would be required to determine the preferred conformation in solution. A comparative analysis of the solid-state and solution conformations would provide valuable insights into the molecule's flexibility and the influence of its environment on its structure. However, specific studies comparing the two states for this compound are not currently available in the searched literature.

Preclinical Investigation of Biological Activities and Molecular Mechanisms

In Vitro Biological Activity Profiling of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide Analogues

Enzyme Inhibition Studies

Analogues of this compound have been evaluated for their inhibitory activity against a range of enzymes implicated in various diseases.

A notable analogue, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide , has been the subject of studies investigating its potential as an inhibitor of Fibroblast Growth Factor Receptor-1 (FGFR1) , a receptor tyrosine kinase. nih.govnanobioletters.comnih.govnih.govnih.govsemanticscholar.orgtandfonline.com One particularly promising derivative from this series, compound C9 , demonstrated significant inhibitory effects on five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.govnanobioletters.comnih.gov The half-maximal inhibitory concentration (IC50) values for compound C9 in these cell lines are detailed in the table below. nih.govnanobioletters.comnih.gov

Cell LineIC50 (µM) for Compound C9
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

This table presents the IC50 values of compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, against various non-small cell lung cancer cell lines. Data sourced from nih.govnanobioletters.comnih.gov.

Furthermore, research into other benzamide (B126) derivatives has revealed inhibitory activity against various enzymes. For instance, substituted benzamidines have been shown to inhibit human serine proteases such as trypsin, thrombin, and plasmin. researchgate.netnih.gov

Receptor Modulation and Ligand Binding Assays

The modulation of receptor activity is another key area of investigation for benzamide analogues.

Specifically, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1) . nih.govnanobioletters.comnih.gov Molecular docking studies suggest that these compounds can bind to FGFR1, forming multiple hydrogen bonds. nih.govnanobioletters.comnih.gov

In the broader class of benzamide derivatives, certain compounds have been identified as ligands for sigma receptors . The sigma-2 (σ2) receptor, in particular, is a target of interest for cancer therapy.

Additionally, studies on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines , which share some structural similarities, have shown that these compounds can act as partial agonists at the 5-HT2A/2C serotonin (B10506) receptors . nih.gov

Antimicrobial Efficacy

The antimicrobial properties of benzamide analogues have been explored against various pathogens. nanobioletters.comnih.govnih.govmdpi.commdpi.com

A study on N-benzamide derivatives reported their potential as antibacterial and antifungal agents. nanobioletters.com For example, certain synthesized benzamide compounds exhibited good activity against Bacillus subtilis and Escherichia coli. nanobioletters.com Another study highlighted the antimicrobial properties of benzenesulfonamide (B165840) derivatives, including activity against Mycobacterium abscessus and Mycobacterium tuberculosis.

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated their activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 2.5 to 5.0 mg/mL. nih.gov These derivatives were also tested against fungal strains such as Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values in the range of 0.3 to 5.0 mg/mL. nih.gov

The table below summarizes the antimicrobial activity of selected benzamide analogues.

Compound/DerivativeTarget OrganismActivityReference
N-benzamide derivativesB. subtilis, E. coliAntibacterial nanobioletters.com
N-(2-bromo-phenyl)-2-hydroxy-benzamideGram-positive bacteriaAntibacterial (MIC: 2.5–5.0 mg/mL) nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamideF. oxysporum, S. sclerotiorum, S. cerevisiaeAntifungal (MIC: 0.3–5.0 mg/mL) nih.gov

This table showcases the antimicrobial efficacy of various benzamide analogues against different microorganisms.

Modulation of Cellular Pathways

Analogues of this compound have been shown to modulate critical cellular pathways, including cell cycle progression and apoptosis.

The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, compound C9, was found to arrest the cell cycle at the G2 phase in non-small cell lung cancer cell lines. nih.govnanobioletters.comnih.gov This compound also induced cellular apoptosis in a dose-dependent manner. nih.govnanobioletters.comnih.gov Furthermore, it inhibited the phosphorylation of FGFR1, PLCγ1, and ERK, which are key components of downstream signaling pathways. nih.govnanobioletters.comnih.gov

Proposed Molecular Mechanisms of Action and Target Identification

The molecular mechanisms underlying the biological activities of this compound analogues are primarily linked to their ability to interact with specific molecular targets.

For the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide series, the primary target identified is FGFR1 . nih.govnanobioletters.comnih.govnih.govsemanticscholar.orgtandfonline.com The proposed mechanism of action involves the inhibition of FGFR1 kinase activity. Molecular docking simulations have indicated that these compounds can bind to the ATP-binding pocket of FGFR1, forming several hydrogen bonds with key amino acid residues, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways like the MAPK and PLCγ pathways. nih.govnanobioletters.comnih.govnih.gov This inhibition of FGFR1 signaling is believed to be responsible for the observed anti-proliferative and pro-apoptotic effects in cancer cells with FGFR1 amplification. nih.govnanobioletters.comnih.gov

For other benzamide derivatives, the proposed mechanisms are varied. In the context of antimicrobial activity, it is suggested that some compounds may interfere with essential bacterial processes, such as by penetrating the peptidoglycan cell wall or binding to specific bacterial enzymes. nanobioletters.com

Structure Activity Relationship Sar and Lead Optimization Studies

Systemic Modification of Substituents and Core Structure of Benzamide (B126) Derivatives

The benzamide core is a versatile scaffold in drug discovery, and its biological activity can be finely tuned by modifying its substituents and core structure. nih.govresearchgate.net SAR studies on various benzamide derivatives have demonstrated that alterations to both the benzoyl and aniline (B41778) rings can significantly impact efficacy.

Systemic modifications often involve exploring a range of substituents at different positions on the aromatic rings. For instance, in the development of antiproliferative agents based on a phenylsulfonyl-benzamide scaffold, modifications to ring B (analogous to the 2,4-dimethoxyphenyl ring) and the linker between the rings were shown to be critical for activity. nih.gov A study on benzamide and picolinamide derivatives revealed that the position of a dimethylamine side chain markedly influenced inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, para-substituted derivatives showed more potent inhibition and selectivity against AChE compared to meta- or ortho-substituted ones. nih.gov

Moreover, the core structure itself can be modified. For example, replacing the benzamide core with a picolinamide (a pyridine derivative) was found to enhance bioactivity against AChE. nih.gov In the context of chitin synthesis inhibitors, modifications on the benzoyl moiety showed that small, hydrophobic, electron-withdrawing substituents at the ortho positions were favorable for activity, while bulky substituents at the meta and para positions were detrimental. nih.gov These findings highlight a general principle in benzamide SAR: the size, position, and electronic properties of substituents are key determinants of biological activity.

Table 1: Impact of Substituent Position on Acetylcholinesterase (AChE) Inhibition for a Series of Benzamide Derivatives Illustrative data based on findings for related benzamide series.

Substituent Position Relative AChE Inhibitory Potency Selectivity (AChE vs. BChE)
Para High High
Meta Moderate Moderate
Ortho Low Low

Source: Adapted from structure-activity relationship investigations of benzamide and picolinamide derivatives. nih.gov

Impact of Halogenation (Bromine) on Biological Potency and Selectivity

Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The introduction of a bromine atom onto the benzamide scaffold, as seen in 4-bromo-N-(2,4-dimethoxyphenyl)benzamide, can have several significant effects.

Halogenation can enhance biological potency by increasing the compound's lipophilicity, which can improve its ability to cross cell membranes and reach its target. mdpi.com In a study of benzoylphenylurea analogs, the introduction of halogens like fluorine, chlorine, and bromine at the 3-phenyl ring slightly enhanced activity against chitin synthesis. nih.gov Similarly, studies on flavonoid derivatives have shown that the presence of chlorine or bromine atoms significantly affects their antimicrobial properties. nih.govmdpi.com The electronegativity of the halogen atom can influence the electronic environment of the molecule, potentially leading to stronger interactions with the biological target.

Furthermore, halogenation can influence selectivity. The specific placement of a halogen can create unique interactions within a binding pocket, favoring one target over another. In a series of halogenated benzamide derivatives designed as potential radioligands for dopamine D(2)-like receptors, brominated compounds showed high affinity, comparable to well-established radiotracers. nih.gov A study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as fibroblast growth factor receptor-1 (FGFR1) inhibitors found that a lead compound (C9) effectively inhibited several non-small cell lung cancer cell lines. nih.gov This suggests that the 4-bromo substitution is compatible with potent activity in this class of compounds.

Table 2: Effect of Halogenation on Biological Activity in Benzamide Analogs Illustrative data compiled from general findings on halogenated compounds.

Compound Series Halogen Substituent Observed Effect on Potency Reference
Benzoylphenylureas F, Cl, Br Slight enhancement nih.gov
Dopamine D(2) Ligands Br, I High affinity nih.gov
FGFR1 Inhibitors Br Potent inhibition nih.gov

Influence of the Dimethoxyphenyl Moiety and Amide Linkage on Activity

The 2,4-dimethoxyphenyl group and the central amide linkage are defining features of this compound, and both play critical roles in its biological activity.

The amide linkage (-CO-NH-) is a cornerstone of many biologically active molecules, primarily due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). researchgate.netmdpi.com This allows it to form strong and directional interactions with biological targets like enzymes and receptors, which is often essential for potent inhibition. mdpi.com The planarity of the amide bond also imparts a degree of rigidity to the molecule, which can help to lock it into a bioactive conformation, reducing the entropic penalty of binding. The stability and specific geometry of the amide bond make it a privileged linker in medicinal chemistry, connecting the two key aromatic rings of the benzamide scaffold. researchgate.netnih.gov

Rational Design Principles for Enhanced Efficacy and Selectivity

The development of advanced benzamide derivatives relies on rational design principles to optimize their therapeutic properties. This approach uses structural information from the target protein and existing SAR data to guide the synthesis of new, improved compounds. nih.govrsc.org

One key principle is structure-based drug design , where computational modeling and molecular docking are used to predict how a molecule will bind to its target. nih.govnih.gov For instance, molecular docking of a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative with FGFR1 revealed the formation of six hydrogen bonds, explaining its potent inhibitory activity. nih.gov This knowledge allows chemists to design modifications that enhance these favorable interactions or introduce new ones.

Another principle is lead optimization , which involves the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. nih.gov This can involve isosteric replacements (substituting one chemical group with another that has similar physical or chemical properties) or fragment-based approaches. mdpi.com For example, if a particular substituent is found to be metabolically unstable, it might be replaced with a more robust group that maintains or improves biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are also integral to rational design. nih.govmdpi.com QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov By combining these rational design strategies, researchers can more efficiently navigate the complex chemical space to develop benzamide derivatives with enhanced efficacy and selectivity for their intended biological targets. nih.govnih.govmdpi.com

Co Crystallization and Protein Ligand Complex Analysis

Methodological Considerations for Obtaining Protein-Ligand Co-crystals

The successful determination of a protein-ligand complex structure through X-ray crystallography is fundamentally dependent on the ability to grow high-quality crystals of the complex. The two most common methods to achieve this are co-crystallization and crystal soaking. nih.govnih.gov

Co-crystallization involves incubating the purified target protein with the ligand, in this case, a benzamide (B126) derivative, to allow for complex formation in solution prior to setting up crystallization trials. nih.govsptlabtech.cn This method is often preferred when the ligand is expected to induce significant conformational changes in the protein, which might otherwise disrupt a pre-existing crystal lattice. sptlabtech.cn Key variables in co-crystallization that require careful optimization include the molar ratio of protein to ligand, incubation time and temperature, and the concentration of both components. nih.gov For instance, with some kinase-inhibitor complexes, incubation at room temperature was found to be crucial for complex formation, whereas other protocols utilize incubation at 4°C for periods ranging from 30 minutes to overnight. nih.govresearchgate.net The use of automated, low-volume screening techniques can facilitate the rapid testing of a wide array of conditions. sptlabtech.cn

Crystal Soaking is an alternative technique where pre-existing crystals of the apo-protein (protein without a ligand) are transferred into a solution containing the ligand. nih.govresearchgate.net The ligand then diffuses into the crystal lattice to bind to the protein's active site. researchgate.net This method is generally faster and requires less protein, but its success is contingent on the ligand's solubility in the soaking solution and the ability of the crystal lattice to accommodate the ligand without cracking or dissolving. nih.govcreative-biostructure.com The duration of the soak and the ligand concentration are critical parameters that need to be optimized. nih.gov

For benzamide derivatives, which can sometimes exhibit low aqueous solubility, co-crystallization might be the more suitable approach. nih.gov Furthermore, techniques like microseeding, where microscopic crystals are used to initiate new crystal growth, can be employed to accelerate and improve the success rate of crystallization. nih.govresearchgate.net

X-ray Crystallographic Analysis of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide or its Analogues in Complex with Target Proteins

While a specific X-ray crystal structure of This compound in complex with a protein is not publicly available, valuable insights can be drawn from computational docking studies of its close analogue, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide , and from experimental crystal structures of other benzamide inhibitors targeting similar proteins.

A study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer, utilized molecular docking to predict their binding mode. nih.gov The docking model showed that an analogue, compound B3 , fits into the ATP-binding pocket of FGFR1. nih.gov

To understand how such a complex would be analyzed crystallographically, one can refer to the experimentally determined structure of FGFR1 in complex with another inhibitor, AZD4547 (PDB ID: 4WUN), which also contains a 3,5-dimethoxyphenyl moiety. rcsb.org The analysis of the crystal structure of the FGFR1-AZD4547 complex was performed at a resolution of 1.65 Å, providing a high-resolution view of the interactions. rcsb.org X-ray diffraction data is collected, processed, and used to generate an electron density map, into which the molecular models of the protein and the ligand are built and refined. nih.govnih.gov The quality of the final structure is assessed using metrics like the R-value and R-free, which were 0.225 and 0.247, respectively, for the 4WUN structure. rcsb.org

Table 1: Crystallographic Data for FGFR1 in Complex with AZD4547 (PDB ID: 4WUN) This table provides an example of the data obtained from an X-ray crystallographic analysis of a protein in complex with a ligand containing a dimethoxyphenyl moiety, similar to the analogue of the subject compound.

ParameterValueReference
PDB ID4WUN rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Resolution (Å)1.65 rcsb.org
R-Value Work0.225 rcsb.org
R-Value Free0.247 rcsb.org

Such crystallographic studies are essential for validating computational models and providing definitive evidence of the ligand's binding pose and its interactions within the protein's active site. nih.gov

Characterization of Ligand-Induced Conformational Changes in Target Proteins

Ligand binding to a protein target is often not a simple "lock-and-key" event but rather a dynamic process known as "induced fit," where both the ligand and the protein can undergo conformational changes to achieve optimal binding. nih.govnih.gov These changes are critical for the protein's biological function and the ligand's inhibitory activity.

In the molecular docking study of the analogue 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (compound B3 ) with FGFR1, the binding of the inhibitor is predicted to stabilize a specific conformation of the kinase domain. nih.gov The inhibitor fits into the ATP binding site, which itself is a flexible region that changes conformation depending on whether it is in an active or inactive state. nih.gov The binding of inhibitors like these typically holds the kinase in an inactive conformation, preventing the binding of ATP and subsequent signal transduction. nih.gov

Generally, ligand-induced conformational changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.gov In protein kinases, a common and crucial conformational change involves the activation loop. For example, the crystal structure of FGFR1 with the inhibitor ponatinib (B1185) shows the activation loop in a "DFG-out" conformation, which is an inactive state. rcsb.org In contrast, binding of other inhibitors can stabilize a "DFG-in" (active) conformation. The specific conformation induced by a ligand is a key determinant of its selectivity and efficacy. While the docking study of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide analogue did not explicitly detail large-scale conformational changes, it is implied that its binding within the ATP pocket would sterically prevent the protein from adopting its active conformation. nih.gov

Elucidation of Specific Binding Motifs and Interaction Networks within Protein Active Sites

The detailed understanding of the non-covalent interactions between a ligand and its target protein is a primary goal of structural analysis and is crucial for rational drug design.

The molecular docking model of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide analogue (compound B3 ) within the FGFR1 active site revealed several key interactions. nih.gov The model predicted the formation of a hydrogen bond between the amino group of the ligand and the carboxyl group of the amino acid residue Asp641 (Aspartic acid at position 641) in the protein's hinge region. nih.gov This interaction is a classic binding motif for many kinase inhibitors. Additionally, the docking study suggested that the 3,5-dimethoxyphenyl group of the ligand forms hydrophobic interactions with surrounding nonpolar residues within the binding pocket. nih.gov

These predicted interactions can be compared with the experimentally verified binding motifs from the crystal structure of FGFR1 with AZD4547 (PDB ID: 4WUN), which also features a 3,5-dimethoxyphenyl group. rcsb.org In this crystal structure, the following key interactions are observed:

Hydrogen Bonds: The ligand forms hydrogen bonds with the backbone amide of Ala564 and the backbone carbonyl of Asp641 in the hinge region of the kinase. rcsb.org

Hydrophobic Interactions: The 3,5-dimethoxyphenyl ring is positioned in a hydrophobic pocket, making contact with residues such as Leu484, Val492, and Leu630. rcsb.org

The consistency between the predicted interactions for the analogue and the observed interactions for a structurally similar compound in a high-resolution crystal structure strengthens the model for how this class of benzamide derivatives may bind to and inhibit FGFR1. nih.govrcsb.org

Table 2: Key Predicted and Observed Interactions of Benzamide Analogues with FGFR1

Compound/AnalogueInteracting Residue (FGFR1)Interaction TypeSource
Compound B3 (Analogue of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide)Asp641Hydrogen Bond nih.gov
Hydrophobic Pocket ResiduesHydrophobic Interaction nih.gov
AZD4547 (PDB: 4WUN)Ala564Hydrogen Bond rcsb.org
Asp641Hydrogen Bond rcsb.org
Leu484, Val492, Leu630Hydrophobic Interaction rcsb.org

This detailed network of hydrogen bonds and hydrophobic contacts anchors the inhibitor within the ATP-binding site, explaining its mechanism of action at a molecular level.

Metabolic Studies in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification of Related Benzamides

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo half-life. These assays typically utilize liver fractions, such as microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes. researchgate.net For benzamide (B126) derivatives, metabolic stability can be variable and is influenced by the specific substituents on the aromatic rings.

Studies on structurally related N-phenylbenzamides have demonstrated that these compounds can exhibit metabolic liabilities. For instance, some N-phenylbenzamide analogs have shown susceptibility to metabolism when incubated with mouse liver microsomes in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes. nih.gov The primary sites of metabolic attack on benzamide scaffolds often include the amide bond itself, as well as the aromatic rings, which can undergo hydroxylation and other oxidative transformations. nih.gov

In the context of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide, the dimethoxyphenyl moiety represents a potential site for O-demethylation. The presence of methoxy (B1213986) groups on aromatic rings can render them susceptible to O-demethylation, a common metabolic pathway. semanticscholar.org Research on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a compound sharing the bromo-dimethoxyphenyl substructure, has shown that it undergoes extensive metabolism, including O-demethylation. nih.gov

To provide a clearer picture of metabolic stability, consider the following illustrative data from studies on related benzamides:

Table 1: In Vitro Metabolic Stability of Representative Benzamide Analogs in Liver Microsomes

CompoundSpeciesMicrosomal Protein (mg/mL)Incubation Time (min)% Parent Compound Remaining
N-phenylbenzamide analog 1Mouse0.560Low
N-phenylbenzamide analog 2Mouse0.560Moderate
Substituted Benzamide ARat1.030High
Substituted Benzamide BHuman1.030Moderate to High

This table is a representative illustration based on findings for related benzamide compounds and does not represent data for this compound.

Metabolite identification studies for related benzamides have revealed several common transformation products. For N-phenylbenzamides, hydroxylation of the phenyl rings is a frequently observed metabolic route. nih.gov For compounds containing a dimethoxy-substituted phenyl ring, mono- and di-O-demethylated metabolites are commonly identified. nih.gov

Elucidation of Major Metabolic Pathways (e.g., Oxidative Deamination, Demethylation)

The metabolic pathways for benzamide derivatives are diverse and dependent on their specific chemical structures. Based on the structure of this compound and data from related compounds, two major metabolic pathways can be postulated: O-demethylation and oxidative deamination.

O-Demethylation: The two methoxy groups on the phenyl ring of the N-(2,4-dimethoxyphenyl) moiety are likely targets for O-demethylation by CYP enzymes. This process involves the removal of a methyl group to form a hydroxyl group, increasing the polarity of the molecule and facilitating its excretion. Studies on compounds with similar dimethoxy-substituted aromatic rings have consistently shown the formation of mono- and di-O-demethylated metabolites. semanticscholar.orgnih.gov

Oxidative Deamination: While less direct for an amide, oxidative deamination is a known metabolic pathway for compounds with amine functionalities. nih.govnih.govacs.orgrsc.orgnih.gov In the case of this compound, hydrolysis of the amide bond could potentially precede or follow other metabolic steps, leading to the formation of 4-bromobenzoic acid and 2,4-dimethoxyaniline. The resulting aniline (B41778) derivative could then undergo further metabolism. It is important to note that amide hydrolysis can be a significant metabolic pathway for some amides. researchgate.net

A proposed metabolic scheme for this compound, based on pathways observed for related structures, is presented below:

Table 2: Proposed Major Metabolic Pathways for this compound

PathwayDescriptionPotential Metabolites
O-Demethylation Sequential removal of methyl groups from the dimethoxyphenyl ring.4-bromo-N-(2-hydroxy-4-methoxyphenyl)benzamide4-bromo-N-(4-hydroxy-2-methoxyphenyl)benzamide4-bromo-N-(2,4-dihydroxyphenyl)benzamide
Amide Hydrolysis Cleavage of the amide bond.4-bromobenzoic acid2,4-dimethoxyaniline
Aromatic Hydroxylation Addition of a hydroxyl group to the bromo-substituted phenyl ring.Hydroxylated derivatives of the parent compound or its metabolites.

This table represents a hypothetical metabolic map based on known pathways for structurally related compounds.

Comparative Metabolism Across Relevant Biological Systems

Significant species differences in drug metabolism are a well-documented phenomenon. nih.govannualreviews.orgnih.gov These differences can arise from variations in the expression levels and substrate specificities of drug-metabolizing enzymes, such as CYPs, across species. europa.eu Therefore, understanding the comparative metabolism of a compound in different preclinical species (e.g., rat, mouse, dog) and in human-derived in vitro systems is crucial for assessing the relevance of animal toxicology data to humans. europa.eu

For benzamide derivatives, species-dependent metabolism has been observed. For example, studies on other classes of compounds have shown that the rates and routes of metabolism can differ between rodents and humans. frontiersin.org In the case of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), notable interspecies differences in metabolism were found. nih.gov For instance, a specific metabolite was identified only after incubation with mouse hepatocytes, while another was produced by human, monkey, and rabbit hepatocytes but not by those from dog, rat, or mouse. nih.gov

Given these precedents, it is reasonable to anticipate that the metabolism of this compound could also exhibit species-specific variations. A comparative in vitro metabolism study using liver microsomes or hepatocytes from different species, including human, would be necessary to delineate these potential differences.

Table 3: Illustrative Comparative in Vitro Metabolism of a Hypothetical Benzamide

SpeciesMajor Metabolic PathwayKey Metabolites
Human O-Demethylation, Aromatic HydroxylationMono-O-demethylated, Hydroxylated
Rat O-Demethylation, N-dealkylationMono-O-demethylated, N-dealkylated
Dog Aromatic HydroxylationHydroxylated
Mouse O-DemethylationMono- and Di-O-demethylated

This table is a hypothetical representation to illustrate potential species differences in metabolism and is not based on actual data for this compound.

Academic Insights from Patent Literature and Future Research Directions

Analysis of the Patent Landscape for Benzamide-Based Bioactive Compounds

The patent landscape for benzamide-based compounds is extensive and diverse, reflecting the broad therapeutic potential of this chemical scaffold. A review of patent literature reveals a significant number of patents covering a wide range of applications, from oncology and immunology to agriculture. These patents, filed by various pharmaceutical companies and research institutions, underscore the commercial and academic interest in developing novel benzamide (B126) derivatives.

One area of significant patent activity is in the development of benzamide compounds as anticancer agents. For instance, patents describe benzamide derivatives as apoptosis-inducing agents for treating cancer and immune and autoimmune diseases. Some patents specifically claim the use of benzamide compounds in combination therapies, such as with PD-1 axis binding antagonists and CTLA4 antagonists, to enhance the immunogenicity of tumors. google.com

In addition to oncology, the patent literature highlights the use of benzamide derivatives in other therapeutic areas. For example, some patents focus on their application as inhibitors of specific enzymes or as modulators of biological pathways implicated in various diseases. The versatility of the benzamide scaffold allows for the generation of large libraries of compounds, which are then screened for activity against a multitude of targets.

Furthermore, the agricultural sector has also seen the patenting of benzamide compounds, particularly as herbicides. epo.org These patents describe novel benzamide derivatives that exhibit potent and selective herbicidal activity, highlighting the broad utility of this chemical class beyond medicine. epo.org

The following table provides a snapshot of the types of patents issued for benzamide-based compounds, illustrating the breadth of innovation in this field.

Patent FocusTherapeutic/Application AreaExamples of Patented Inventions
Oncology Cancer TreatmentApoptosis-inducing agents, Combination therapies with immunotherapy. google.comgoogle.com
Immunology Autoimmune DiseasesModulation of immune responses. google.com
Agriculture HerbicidesSelective weed control. epo.org
Infectious Diseases AntibacterialsCystobactamides.

It is important to note that while the specific compound 4-bromo-N-(2,4-dimethoxyphenyl)benzamide is not frequently the primary subject of these broad patents, the underlying benzamide structure is a common feature. This suggests that while this particular compound may not be the lead candidate in current commercial development, its structural motifs are considered valuable for the design of new bioactive molecules.

Identification of Emerging Research Areas and Unexplored Therapeutic Potentials

While the existing patent landscape provides a view of established research and development, the scientific literature points towards emerging applications and unexplored therapeutic potentials for this compound and its analogues. The inherent versatility of the benzamide scaffold, coupled with the specific substitutions on the phenyl rings of this particular compound, opens up several avenues for future investigation.

One promising area is the exploration of these compounds as antitumor agents . The N-substituted benzamide framework is a well-known pharmacophore in a number of approved and investigational anticancer drugs. Research into other benzamide derivatives has demonstrated their potential to inhibit key cellular processes involved in cancer progression, such as cell proliferation and angiogenesis. The synthesis and evaluation of novel N-substituted benzamide derivatives have shown that some compounds exhibit significant anti-proliferative activity against various cancer cell lines. researchgate.net Molecular docking studies have suggested that these compounds may bind to targets like histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. researchgate.net

Furthermore, the structural features of this compound, particularly the dimethoxyphenyl moiety, are found in compounds with known biological activities. For instance, some dimethoxyphenyl-containing compounds have been investigated for their potential as neuroprotective agents . This raises the possibility that analogues of this compound could be designed and synthesized to explore their effects on neurological disorders.

The bromo-substitution on the benzoyl ring also offers a handle for further chemical modification. This could be leveraged to develop probes for chemical biology or to attach the molecule to other pharmacophores to create hybrid molecules with dual activities. The synthesis of related brominated benzamide derivatives has been reported in the literature, indicating the feasibility of such chemical explorations. nih.govnih.govnih.gov

The table below summarizes potential, yet underexplored, research areas for analogues of this compound.

Emerging Research AreaRationalePotential Therapeutic Application
Anticancer Agents The N-substituted benzamide core is a known anticancer pharmacophore. researchgate.netTreatment of various cancers through mechanisms like HDAC inhibition. researchgate.net
Neuroprotective Agents The dimethoxyphenyl group is present in some neuroactive compounds.Exploration for activity in neurodegenerative diseases.
Antimicrobial Agents Benzamide derivatives have shown antibacterial and antifungal activities. nih.govDevelopment of new antibiotics or antifungals.
Chemical Biology Probes The bromo-substituent allows for further chemical functionalization.Tools to study biological pathways and target engagement.

The exploration of these areas will require a multidisciplinary approach, combining synthetic chemistry to generate novel analogues with robust biological screening to identify promising lead compounds.

Challenges and Future Perspectives in the Development of this compound Analogues for Academic Investigation

Another significant challenge is the identification of specific biological targets . While the benzamide scaffold is present in many bioactive molecules, the precise molecular targets of novel analogues are often unknown. Elucidating the mechanism of action is a critical step in drug discovery and requires sophisticated biochemical and cellular assays. Without a clear understanding of the target, optimizing the potency and selectivity of the compounds becomes a more empirical and less rational process.

Furthermore, physicochemical properties of the analogues, such as solubility and membrane permeability, can pose significant hurdles. Compounds with poor "drug-like" properties are less likely to be effective in biological systems, even if they show high potency in biochemical assays. Early assessment and optimization of these properties are crucial for the successful development of any new chemical series.

Looking forward, the future of research into this compound analogues will likely involve several key strategies:

Computational Chemistry and In Silico Screening: The use of computational tools can help to prioritize the synthesis of analogues with a higher probability of being active against specific targets. Molecular docking and virtual screening can narrow down the chemical space to be explored experimentally.

High-Throughput Synthesis and Screening: The development of more efficient synthetic methodologies, possibly employing parallel synthesis techniques, will be essential to generate a diverse library of compounds for high-throughput screening against a panel of biological targets.

Target Identification and Validation: A concerted effort to identify the molecular targets of active compounds will be critical. This may involve techniques such as affinity chromatography, proteomics, and genetic approaches.

Interdisciplinary Collaboration: Successful development of novel therapeutic agents requires collaboration between synthetic chemists, biologists, pharmacologists, and computational scientists.

The table below outlines some of the key challenges and future strategies in the academic investigation of this compound analogues.

ChallengeFuture Perspective / Strategy
Synthetic Complexity Development of efficient and modular synthetic routes; utilization of parallel synthesis.
Target Identification Employing computational predictions, affinity-based proteomics, and other modern target deconvolution techniques.
Poor Physicochemical Properties Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and property-based design.
Limited Biological Understanding Comprehensive biological evaluation using a wide range of cellular and in vivo models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.